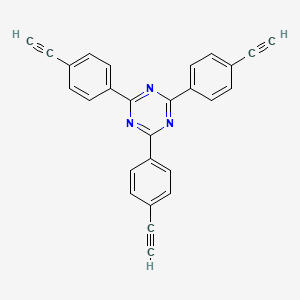

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAOTGYMADTRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tept

Synthesis of 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine (TEPT) Itself

The construction of the TEPT molecule involves the formation of carbon-carbon bonds between a central 1,3,5-triazine (B166579) core and three 4-ethynylphenyl arms. This is typically achieved through palladium-catalyzed cross-coupling reactions, starting from a halogenated triazine precursor.

The most common and practical method for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride, a readily available and inexpensive reagent. nih.govnih.gov Through sequential nucleophilic substitution of its three chlorine atoms, a variety of functional groups can be introduced. nih.govresearchgate.net For the synthesis of TEPT, a key precursor is a triazine core substituted with three phenyl groups, which are in turn halogenated, typically with bromine, at the 4-position. This precursor, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, serves as the scaffold for attaching the ethynyl (B1212043) groups.

The core reaction is the Sonogashira cross-coupling, which couples the aryl bromide with a terminal alkyne. mdpi.comorganic-chemistry.org This reaction is a powerful tool for forming C(sp²)-C(sp) bonds. libretexts.org In this context, the brominated triazine derivative is reacted with an acetylene source, such as trimethylsilylacetylene or directly with 4-ethynylphenyl groups, in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Table 1: Example Synthesis of a TEPT Derivative from a Brominated Precursor

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product |

|---|

To prevent undesirable side reactions, particularly the homocoupling of terminal alkynes (Glaser coupling), acetylenic protecting groups are often employed. researchgate.net Trimethylsilylacetylene (TMSA) is a widely used reagent for this purpose in Sonogashira couplings. wikipedia.orgnih.gov It serves as a stable and reliable equivalent of acetylene. wikipedia.org

The synthetic strategy involves a two-step process:

Coupling: The brominated triazine precursor is first reacted with trimethylsilylacetylene under Sonogashira conditions. This attaches the protected ethynyl group to the phenyl rings on the triazine core.

Deprotection: The trimethylsilyl (TMS) protecting group is then removed to reveal the terminal alkyne. This cleavage is typically accomplished under mild conditions, for example, using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol. wikipedia.orgnih.gov

This strategy offers greater control over the reaction and prevents the formation of diynes, ensuring a higher yield of the desired TEPT molecule. wikipedia.org The difference in stability between different silyl protecting groups can also be exploited for selective deprotection when multiple, distinct alkyne groups are present in a molecule. nih.gov

Optimized Reaction Conditions and Catalytic Systems for TEPT Synthesis

The efficiency of TEPT synthesis is highly dependent on the reaction conditions and the choice of the catalytic system. Research has focused on optimizing the classic Sonogashira coupling and developing more robust, copper-free alternatives.

The Sonogashira reaction is the cornerstone for synthesizing TEPT and related structures. ossila.comwikipedia.org The reaction traditionally employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base like triethylamine or diisopropylamine (B44863). organic-chemistry.orgwikipedia.org

The mechanism is understood to involve two interconnected catalytic cycles:

The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl bromide (the brominated triazine precursor). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.orgpitt.edu

The Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the crucial transmetalation step with the palladium complex. libretexts.orgnih.gov

Table 2: Typical Catalytic System for Sonogashira Coupling

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ mdpi.comnih.gov |

| Copper Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) mdpi.comrsc.org |

| Base | Neutralizes HX by-product, aids alkyne deprotonation | Triethylamine (NEt₃), Diisopropylamine (ⁱPr₂NH) mdpi.comrsc.org |

A significant drawback of the traditional Sonogashira reaction is the requirement of a copper co-catalyst, which can promote the oxidative homocoupling of the alkyne starting material (Glaser coupling). researchgate.netpitt.edu This side reaction reduces the yield of the desired cross-coupled product and complicates purification. To address this, considerable effort has been dedicated to developing copper-free Sonogashira coupling protocols. pitt.edunih.gov

These copper-free systems rely solely on a palladium catalyst, often in combination with specific ligands, and a base that is strong enough to deprotonate the alkyne without the aid of copper. libretexts.orgnih.gov The mechanism for the copper-free variant also begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org However, in the absence of copper, the deprotonation of the alkyne is thought to occur after the formation of a π-alkyne-palladium complex, followed by reductive elimination to yield the final product. libretexts.org

The development of these methods offers several advantages:

Higher Yields: By avoiding the Glaser homocoupling side reaction. pitt.edu

Environmental Benefits: Eliminating the need for a copper co-catalyst and often large quantities of amine bases makes the process more environmentally friendly. pitt.edu

Simplified Procedures: The reactions can sometimes be performed under milder, and even aerobic, conditions. researchgate.netnih.gov

Various palladium catalysts, including those with specialized phosphine or N-heterocyclic carbene (NHC) ligands, have been developed to facilitate efficient copper-free Sonogashira couplings. nih.govresearchgate.net

Polymerization and Framework Construction Utilizing Tept

Covalent Organic Frameworks (COFs) Derived from TEPT

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers distinguished by their ordered structures, high surface areas, and tunable functionalities. rsc.orgresearchgate.net The precise geometry of TEPT allows it to act as a triangular node in the reticular synthesis of 2D and 3D frameworks.

The design of COFs is a matter of molecular engineering, where the geometry of the building blocks dictates the topology of the resulting framework. researchgate.netbohrium.com The use of TEPT as a C3-symmetric monomer is a foundational design choice for creating hexagonal porous structures when combined with linear, C2-symmetric linkers.

Key design principles include:

Topological Design: The combination of a C3-symmetric building block like TEPT with a linear (C2) or trigonal (C3) co-monomer allows for the predictable formation of specific network topologies, most commonly hexagonal (hcb) or honeycomb-like structures. researchgate.netbohrium.com

Linkage Chemistry: The formation of COFs relies on reversible covalent bond formation, which allows for "error-checking" and self-healing during the crystallization process. rsc.orgmdpi.com While linkages like boronate esters were used in early COFs, more stable bonds such as imines and azines are now common. mdpi.comresearchgate.net For TEPT, the terminal alkyne groups are designed to react via mechanisms like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." ossila.com

Functionality and Stability: The nitrogen-rich triazine core of TEPT imparts specific chemical properties to the framework, such as enhanced gas sorption capacity for polar molecules like CO2 due to increased polarity and basic sites. nih.gov The stability of the resulting framework is a critical design consideration, with the chosen linkage chemistry playing a crucial role. rsc.orgresearchgate.net

A primary strategy for incorporating TEPT into COFs is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction. nih.gov This reaction forms a stable 1,2,3-triazole ring, covalently linking the TEPT monomer with a complementary azide-functionalized linker.

The general synthetic approach involves:

Monomer Selection: TEPT is selected as the alkyne-functionalized node. A di- or tri-functionalized azide (B81097) linker is chosen as the complementary building block. The length and rigidity of the azide linker influence the pore size of the resulting COF.

Reaction Conditions: The monomers are dissolved in a suitable solvent system, often a mixture like N,N-dimethylformamide (DMF) and diisopropylamine (B44863) (iPr2NH). mdpi.com A copper(I) catalyst, such as copper(I) iodide (CuI), is introduced to facilitate the cycloaddition. mdpi.com

Framework Growth: The reaction is typically carried out under inert conditions at elevated temperatures. The slow, reversible nature of the reaction under specific conditions allows the framework to self-assemble into a crystalline, porous solid, which precipitates from the solution. rsc.org

This method provides a robust pathway to triazine- and triazole-rich COFs, creating materials with a high density of nitrogen heteroatoms that are valuable for applications in catalysis and gas separation. nih.govrsc.org

Achieving high crystallinity is a central challenge in COF synthesis, as it distinguishes them from amorphous porous polymers. wikipedia.orgrsc.org For TEPT-based COFs, structural control is paramount and is influenced by several factors.

Reversibility vs. Stability: A fundamental dichotomy exists between the reversible reactions needed for high crystallinity and the highly stable, often irreversible bonds desired for robust applications. rsc.orgresearchgate.net While the CuAAC reaction is highly efficient, controlling its rate is key to allowing thermodynamic product formation (a crystalline framework) over the kinetically favored amorphous polymer.

Reaction Parameter Optimization: Crystallinity can be tuned by carefully adjusting reaction parameters such as temperature, pressure, solvent choice, and reaction time. Slower nucleation and growth rates generally lead to more ordered and crystalline materials. researchgate.net

Monomer and Linker Rigidity: The inherent rigidity of the TEPT monomer promotes the formation of ordered structures. The choice of a similarly rigid co-monomer (the azide linker) helps to minimize conformational degrees of freedom, which can disrupt long-range order. researchgate.net The introduction of non-covalent interactions, such as hydrogen bonding, can also enhance structural rigidity and crystallinity. researchgate.net

The result of successful structural control is a TEPT-COF with a well-defined pore structure, high surface area, and superior chemical and thermal stability, suitable for advanced applications. nih.govnih.gov

Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs) from TEPT

Unlike crystalline COFs, MOPs and CMPs are classes of amorphous porous materials. wikipedia.orgresearchgate.net They are valued for their high stability, large surface areas, and synthetic accessibility. researchgate.netrsc.org TEPT is an excellent monomer for these materials, where its rigid structure ensures permanent microporosity even in the absence of long-range crystalline order. wikipedia.org

The same click polymerization reaction used for COFs can be adapted to synthesize MOPs and CMPs. The primary difference lies in the reaction conditions, which are often adjusted to favor rapid and irreversible polymerization, leading to an amorphous network.

By reacting TEPT with various aromatic diazide or triazide linkers through CuAAC click polymerization, researchers have synthesized a range of microporous polymers. ossila.com A notable example is the polymer CMOP-1, which was synthesized from TEPT and 1,4-diethynyl-2,5-bis(octyloxy)benzene. This material, while amorphous, exhibits significant microporosity and functionality. ossila.com

Table 1: Properties of a TEPT-Derived Microporous Organic Polymer

| Polymer Name | Co-monomer Linker | BET Surface Area (m²/g) | Pore Size (nm) | H₂ Uptake (mmol/g at 77K, 1.0 bar) | CO₂ Uptake (mmol/g at 273K, 1.0 bar) | Iodine Adsorption (wt.%) | Reference |

|---|

This table is interactive. Click on the headers to sort.

The high nitrogen content from both the triazine core of TEPT and the newly formed triazole linkers results in polymers with strong affinity for CO₂ and H₂, as well as high capacity for iodine vapor adsorption. ossila.com The insolubility and high thermal stability of these polymers are characteristic of cross-linked CMPs and MOPs. wikipedia.org

An alternative strategy for polymerizing TEPT involves the cyclotrimerization of its terminal ethynyl (B1212043) groups. This reaction typically uses an acid or metal catalyst to induce three alkyne units to react and form a new 1,3,5-trisubstituted benzene (B151609) ring. When applied to a monomer like TEPT, this reaction creates a robust, cross-linked network where the TEPT units are connected by newly formed phenyl rings.

This approach is a powerful method for creating Covalent Triazine Frameworks (CTFs) or other nanoporous polymers directly from triazine-containing monomers, bypassing the need for a separate linker molecule. acs.org The synthesis of CTFs can also be achieved through the trimerization of nitrile-based monomers under ionothermal conditions. nih.govacs.org However, using a pre-formed triazine monomer like TEPT and targeting its peripheral ethynyl groups offers a modular approach to building porous networks. The resulting polymers are highly conjugated, thermally stable, and possess permanent porosity, making them suitable for applications in catalysis and energy storage. rsc.org

Sonogashira–Hagihara Coupling for TEPT-Based CMPs

The Sonogashira–Hagihara cross-coupling reaction is a cornerstone in the synthesis of conjugated microporous polymers (CMPs) using TEPT as a key building block. dntb.gov.uanih.gov This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between the terminal alkynes of TEPT and aryl halides, creating an extended π-conjugated network. A significant advancement in this area is the use of copper-free Sonogashira coupling conditions, which prevents the formation of undesirable side-products, particularly those arising from the homocoupling of terminal alkynes. researchgate.net

When TEPT is polymerized with various di- or tri-iodinated aromatic compounds, the resulting CMPs are insoluble, amorphous powders characterized by high thermal stability and permanent microporosity. dntb.gov.uaresearchgate.net The rigid, planar structure of the TEPT monomer prevents efficient packing in the solid state, leading to the generation of intrinsic voids and a high surface area within the material. Research on analogous systems using 1,3,5-triethynylbenzene (B1295396) as the node demonstrates that these networks can achieve Brunauer-Emmett-Teller (BET) surface areas exceeding 2500 m²/g. researchgate.net The properties of the resulting CMPs, such as pore size and surface area, can be systematically tuned by selecting co-monomers with different lengths and geometries. researchgate.net These materials are investigated for applications in gas storage, separation, and catalysis, owing to their unique combination of porosity and electronic conjugation. dntb.gov.uanih.gov

Metallodendrimer Architectures Incorporating the TEPT Core

The tripodal arrangement of ethynyl groups on the TEPT core makes it an ideal scaffold for the construction of highly branched, well-defined organometallic dendrimers. These structures feature metal atoms integrated into their repeating units, leading to unique photophysical and electronic properties.

Divergent Synthetic Routes to Platinum Acetylide Dendrimers

A divergent synthetic strategy is effectively employed to build platinum acetylide dendrimers from the TEPT core. acs.org This method begins with the central TEPT molecule and grows successive generations of the dendrimer outwards. nih.govresearchgate.net The synthesis is typically performed under copper-free conditions, reacting the TEPT core with a platinum precursor such as cis-[Pt(PEt₃)₂Cl₂]. acs.org

The generation of the dendrimer is precisely controlled by the stoichiometry of the reactants. acs.org For example, the zeroth-generation (G0) dendrimer is formed by reacting the TEPT core with an excess of the platinum complex. acs.org Higher generations are built sequentially. The first-generation (G1) dendrimer can be synthesized by reacting the G0 dendrimer with the TEPT core, followed by the addition of more platinum precursor to cap the periphery. acs.org This iterative process allows for the creation of larger, more complex structures with a high degree of precision. rsc.org

| Dendrimer Generation | Key Reactants | Molar Ratio (Core/Branching Unit) | Resulting Structure |

| G0 | TEPT Core, cis-[Pt(PEt₃)₂Cl₂] | 1 / 4 | Core with three peripheral Pt moieties. acs.org |

| G1 (uncapped) | G0 Dendrimer, TEPT Core | 4 / 1 | G1 dendrimer without peripheral Pt moieties. acs.org |

| G1 (capped) | G0 Dendrimer, TEPT Core | 1 / 3 | G1 dendrimer with peripheral Pt moieties. acs.org |

| G2 (capped) | G1 (uncapped), cis-[Pt(PEt₃)₂Cl₂] | 1 / 6 | G2 dendrimer with peripheral Pt moieties. acs.org |

Integration of Heterobimetallic Fragments (e.g., Iron-Containing Moieties)

The synthetic versatility of TEPT-based dendrimers allows for the incorporation of different metal fragments, leading to heterobimetallic architectures. acs.org An important example is the integration of iron-containing moieties, typically in the form of ferrocene. This is achieved by capping the peripheral platinum acetylide units of a previously synthesized dendrimer with an ethynylferrocenyl group. acs.org

This capping reaction is a powerful method for introducing a second metallic component with distinct electronic or redox properties. For instance, the G0 and G1 platinum acetylide dendrimers can be reacted with an excess of the ethynylferrocenyl group to yield the corresponding heterobimetallic Pt-Fe dendrimers. acs.org The introduction of the electron-donating ferrocenyl units has been shown to significantly enhance the nonlinear optical (NLO) properties of the resulting materials. acs.org

Control of Dendrimer Generations and Peripheral Functionalization

Control over dendrimer growth is a hallmark of the divergent synthesis method. As detailed previously, the generation number (G0, G1, G2, etc.) is meticulously managed by the sequential addition of the core and branching units in specific molar ratios. acs.org Each repetition of the reaction sequence adds a new layer, or generation, to the growing macromolecule, systematically increasing its size and molecular weight. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Tept Systems

Electronic Structure and Excited State Properties via Quantum Chemistry

Quantum chemical calculations are instrumental in elucidating the electronic behavior of TEPT systems. These methods allow for a detailed examination of molecular orbitals, transition energies, and excited-state characteristics, which are essential for predicting their optical and electronic properties.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely applied to investigate the electronic structure and excited-state properties of 2,4,6-triphenyl-1,3,5-triazine derivatives, which share the same core as TEPT. These computational methods are pivotal for rationalizing experimental observations and guiding the design of new materials with tailored optical properties. mdpi.comresearchgate.net

DFT calculations have been successfully used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of various 2,4,6-triphenyl-1,3,5-triazine derivatives. rsc.org For instance, in a study of carbazole-substituted triphenyl-triazine emitters, DFT calculations revealed HOMO energy levels of -5.83 eV and -5.96 eV, and LUMO energy levels of -2.88 eV and -2.71 eV for different derivatives. rsc.org These calculations are critical for understanding the electronic transitions and predicting the photophysical behavior of these molecules.

TD-DFT calculations complement these findings by providing insights into the excited states of these systems. They have been employed to qualitatively reproduce the energy trends observed in the absorption and emission spectra of extended 2,4,6-triphenyl-s-triazines. mdpi.com For example, TD-DFT has been used to analyze the nature of the lowest energy transitions in these compounds. mdpi.com The choice of functional, such as CAM-B3LYP, has been shown to provide a good agreement with experimental data for the low energy absorption bands. mdpi.comresearchgate.netscispace.com

Table 1: Calculated HOMO-LUMO Energy Gaps for 2,4,6-Triphenyl-s-triazine Derivatives Note: The following data is for derivatives of 2,4,6-triphenyl-s-triazine, closely related to TEPT.

| Compound Derivative | Calculated HOMO-LUMO Energy Gap (eV) | Computational Method |

|---|---|---|

| OTrPhCz | 2.95 | DFT |

| OTrPhCzBr | 3.25 | DFT |

Mechanistic Studies of Gas Adsorption and Molecular Interactions

While 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine itself is a discrete molecule, it serves as a crucial building block for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs) with applications in gas adsorption. ossila.com Computational studies in this area often focus on the properties of the resulting porous materials rather than the mechanistic interactions with the TEPT monomer.

Microporous organic polymers synthesized from TEPT units have demonstrated significant gas uptake capabilities. For example, a polymer named CMOP-1, derived from TEPT, exhibited a CO2 uptake of 1.85 mmol·g−1 at 273 K and 1.0 bar, and a H2 uptake of up to 2.94 mmol·g−1 at 77 K and 1.0 bar. ossila.com The nitrogen-rich triazine core of the TEPT building block is thought to contribute to these favorable adsorption properties. ossila.com

Computational simulations, such as Grand Canonical Monte Carlo (GCMC) and molecular dynamics, are powerful tools for understanding gas adsorption mechanisms in porous materials at a molecular level. cam.ac.ukpnnl.gov These methods can elucidate the effects of pore size, surface area, and chemical functionality on gas uptake and selectivity. nih.govnih.gov However, specific mechanistic studies detailing the molecular interactions between gas molecules and the TEPT unit within these frameworks are not extensively covered in the available literature. Such studies would be valuable for the rational design of new TEPT-based materials with enhanced gas separation and storage capabilities.

Nonlinear Optical (NLO) Response Prediction and Optimization

The prediction and optimization of the nonlinear optical (NLO) response of materials are critical for their application in photonics and optoelectronics. Theoretical and computational studies have been instrumental in understanding the NLO properties of TEPT-related compounds.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, such as the coupled perturbed Hartree-Fock (CPHF) method and DFT, are used to calculate this property. nih.gov For octupolar molecules like those based on a triazine core, these calculations are essential for predicting their NLO activity. nih.govresearchgate.net

Theoretical studies on octupolar tri-s-triazines have shown that their first hyperpolarizability values are significantly larger than that of the parent s-triazine. nih.govresearchgate.net The attachment of π-conjugated systems to the triazine core leads to a substantial increase in the first hyperpolarizability. nih.govresearchgate.net Ab initio calculations on a series of donor-substituted 2,4,6-triphenyl-1,3,5-triazines have revealed that the first hyperpolarizabilities increase with the extension of the conjugation length. researchgate.net This is attributed to a more delocalized electronic charge, a smaller HOMO-LUMO energy gap, and a decrease in bond length alternation. researchgate.net The strength of donor substituents also plays a significant role, with stronger donors leading to larger first hyperpolarizabilities. researchgate.net

The orientationally averaged first-order hyperpolarizability (βHRS) can be decomposed into dipolar and octupolar contributions, providing a quantitative measure of the molecule's NLO character. usp.brmdpi.com

The trigonal, or octupolar, symmetry of molecules like TEPT is a key feature for second-order NLO applications. researchgate.net This is because such symmetry allows for sizable hyperpolarizabilities due to the existence of off-diagonal tensorial elements in the electronic coupling matrix between the peripheral branches. researchgate.net

The relationship between molecular symmetry and NLO properties is a central theme in the design of octupolar NLO materials. The nonlinear anisotropy parameter, ρ, which is the ratio of the squared norms of the octupolar and dipolar contributions to the first hyperpolarizability tensor, is used to quantify the octupolar character of a molecule. usp.br Theoretical calculations can determine these contributions and thus guide the design of molecules with a more pronounced octupolar response. usp.br

For 2,4,6-triaryloxy-1,3,5-triazines, the octupolar nature is advantageous for electro-optic applications as these molecules are more isotropic than traditional dipolar NLO molecules. This molecular symmetry can be carried over into the crystal structure, which is a major goal in the crystal engineering of NLO materials.

Functional Applications and Performance Metrics of Tept Derived Materials

Gas Sorption and Separation Performance

The microporous structures created by polymerizing TEPT are highly effective for capturing and storing various gases. The inherent porosity and the chemical characteristics of the triazine units contribute to their notable sorption capacities.

Carbon Dioxide (CO2) Capture and Adsorption Capacity

Porous organic polymers (POPs) synthesized from TEPT are promising candidates for carbon dioxide capture. A notable example is the microporous organic polymer CMOP-1, which is synthesized from a TEPT unit and aromatic azide (B81097) linkers through a click polymerization reaction. ossila.com This material exhibits a CO2 uptake of 1.85 mmol·g⁻¹ at 273 K and 1.0 bar. ossila.com The nitrogen-rich composition of these polymers is a key factor in their CO2 adsorption capabilities. Other triazine-based porous polymers have also been developed, showing a range of CO2 uptakes. For instance, certain porous polymers have demonstrated CO2 uptakes between 1.69 and 2.28 mmol·g⁻¹, while a specific series, NOP-3, reached up to 2.50 mmol·g⁻¹ at 273 K and 1.0 bar. researchgate.net Furthermore, carbonization of triazine-based POPs can yield materials with even higher CO2 uptake capacities, with some showing uptakes as high as 2.7 mmol·g⁻¹ at 298 K. mdpi.com Nitrogen-doped mesoporous carbons derived from a triazine-formaldehyde phenolic resin have recorded CO2 uptake capacities of up to 150 mg·g⁻¹ at 273 K. nih.gov

| Material | CO2 Adsorption Capacity | Conditions |

|---|---|---|

| CMOP-1 | 1.85 mmol·g⁻¹ | 273 K, 1.0 bar |

| Triazine-based POPs | 1.69 - 2.28 mmol·g⁻¹ | Ambient |

| NOP-3 | 2.50 mmol·g⁻¹ | 273 K, 1.0 bar |

| Py-PDT POP-600 | 2.7 mmol·g⁻¹ | 298 K |

| N-doped mesoporous carbons | 150 mg·g⁻¹ | 273 K |

Hydrogen (H2) Storage Capabilities

The same structural features that make TEPT-derived materials effective for CO2 capture also lend themselves to hydrogen storage. The microporous organic polymer CMOP-1 has demonstrated a hydrogen uptake of up to 2.94 mmol·g⁻¹ at 77 K and 1.0 bar. ossila.com The development of highly porous organic polymers is a key area of research for advancing hydrogen fuel storage technologies. mdpi.com

| Material | H2 Storage Capacity | Conditions |

|---|---|---|

| CMOP-1 | 2.94 mmol·g⁻¹ | 77 K, 1.0 bar |

Iodine (I2) Vapor Capture Efficiencies

The capture of volatile and radioactive iodine is critical for environmental remediation, particularly in the context of nuclear waste management. Porous organic polymers derived from triazine-based precursors have shown exceptional capabilities for iodine vapor capture. CMOP-1, for instance, has an iodine vapor adsorption load of 160 wt.%. ossila.com Other nitrogen-rich triazine-based porous organic polymers, such as NRPOP-1 and NRPOP-2, have exhibited even higher iodine vapor uptake, reaching up to 317 wt.% at 80 °C and 1 bar. nih.gov This high capacity is attributed to the strong interactions between iodine and the heteroatoms and π-electron-rich structures of the polymers.

| Material | Iodine Vapor Capture Capacity | Conditions |

|---|---|---|

| CMOP-1 | 160 wt.% | Not specified |

| NRPOP-1 and NRPOP-2 | up to 317 wt.% | 80 °C, 1 bar |

Selective Adsorption in Mixed Gas Environments

A crucial performance metric for gas sorption materials is their ability to selectively adsorb one gas over another. Triazine-based porous polymers have demonstrated promising selectivity for CO2 over other gases like nitrogen (N2) and methane (CH4). For example, certain porous polymers synthesized from 2,4,6-trichloro-1,3,5-triazine and various aromatic linkers have shown CO2/N2 selectivity in the range of 20-49. researchgate.net Another series of triazine-based porous polyimides, TPI-1 and TPI-2, exhibited a high CO2 over N2 binding selectivity of 56. researchgate.net Furthermore, nitrogen-doped porous carbons derived from triazine-based hyper-cross-linked polymers have achieved a CO2/N2 selectivity as high as 42.6. researchgate.net In the context of CO2/CH4 separation, covalent triazine frameworks such as pBN-CTF-10-550 have shown a CO2/CH4 IAST selectivity of 22 for a 50% mixture of the two gases. nih.gov The microporous structure of these materials, which favors the kinetic diameter of CO2 (3.3 Å) over that of CH4 (3.8 Å), along with the dipole-quadrupole interactions with nitrogen functionalities, contributes to this selectivity. nih.gov

| Material | Selectivity (CO2/N2) | Selectivity (CO2/CH4) |

|---|---|---|

| Triazine-based POPs | 20 - 49 | - |

| TPI-1 and TPI-2 | 56 | - |

| N-doped porous carbons | 42.6 | - |

| pBN-CTF-10-550 | - | 22 |

Catalytic Applications

The unique electronic properties and structural versatility of TEPT and its derivatives also make them suitable for catalytic applications, particularly in photocatalysis.

Photocatalytic Activity in Organic Transformations

Aromatic dendrimers that incorporate 2,4,6-triphenyl-1,3,5-triazine cores have been identified as innovative and efficient photocatalysts. nih.gov These materials have demonstrated the ability to catalyze the selective oxidative coupling of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.gov For example, using a dendrimer labeled as D2 as the photocatalyst, a quantitative yield in the synthesis of N-benzylidene benzylamine was achieved in 3 hours at room temperature with a catalyst loading of only 2.0 mol %. nih.gov Additionally, triazine-based conjugated microporous polymers have shown significant promise in photocatalytic hydrogen production from water. nih.gov One such polymer, T-CMP-1, which has a higher content of triazine units, exhibited a hydrogen evolution rate of 3214.3 μmol·h⁻¹·g⁻¹. nih.gov A metal-organic framework, MOF-S1, synthesized from a related triazine-based ligand, has also shown photocatalytic activity in the degradation of organic dyes under UV irradiation, with degradation efficiencies of approximately 93% for Methyl Orange and 74% for Rhodamine B. mdpi.com

| Catalyst | Application | Performance Metric |

|---|---|---|

| Dendrimer D2 | Oxidative coupling of benzylamines | Quantitative yield in 3 hours |

| T-CMP-1 | Photocatalytic hydrogen evolution | 3214.3 μmol·h⁻¹·g⁻¹ |

| MOF-S1 | Degradation of Methyl Orange | ~93% efficiency |

| MOF-S1 | Degradation of Rhodamine B | ~74% efficiency |

Hydrogen Evolution Reaction (HER) Enhancement

Materials derived from triazine-based structures, such as covalent triazine frameworks (CTFs) and covalent organic frameworks (COFs), have emerged as promising metal-free photocatalysts for hydrogen production from water. These materials leverage the electron-deficient nature of the triazine unit to facilitate charge separation and transfer, which are critical steps in photocatalysis. The extended π-conjugation in these frameworks allows for efficient light absorption in the visible spectrum.

When incorporated into a polymer framework, these triazine-based materials can act as potent photocatalysts for the hydrogen evolution reaction (HER). For instance, a π-electron-extended triazine-based covalent organic framework (TFP-TPTPh COF) has demonstrated a significant hydrogen evolution rate (HER) of 2712 μmol g⁻¹ h⁻¹ under ultraviolet-visible light irradiation without the need for a co-catalyst. mdpi.comnih.gov This high rate is attributed to the material's low bandgap of 1.96 eV and its extended π-electron-delocalized framework, which enhances light absorption and charge separation. mdpi.com Another study on a family of 39 different covalent triazine-based frameworks found that the photocatalytic activity is strongly correlated with the material's electron affinity and its dispersibility in the reaction medium. nih.govacs.org

The performance of these materials is often evaluated in the presence of a sacrificial electron donor (such as triethylamine) and a co-catalyst (like platinum) to enhance the efficiency of the hydrogen evolution process. nih.govchemrxiv.org Research has also focused on developing triazine-based framework films for photocatalytic applications, which offer advantages in terms of catalyst recycling and large-scale implementation. researchgate.net Covalent organic frameworks incorporating 2,4,6-triphenyl-1,3,5-triazine have been shown to function as effective photocathodes for H₂ production, with enhanced performance attributed to the creation of donor-acceptor pairs within the COF structure. researchgate.net

Table 1: Performance of Triazine-Based Materials in Photocatalytic Hydrogen Evolution

| Material | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Co-catalyst | Sacrificial Agent | Light Source | Reference |

|---|---|---|---|---|---|

| TFP-TPTPh COF | 2712 | None | Not Specified | UV-Vis | mdpi.comnih.gov |

| TAPT/CN composite | ~4500 | Pt | Triethanolamine | Visible Light | rsc.org |

| CTF Films | up to 77800 (mmol h⁻¹ g⁻¹) | Pt | Not Specified | Visible Light (≥420 nm) | researchgate.net |

| TAPB-TTB COF | (Photocurrent of 110 µA cm⁻²) | None | None | Visible Light (>420 nm) | researchgate.net |

Advanced Optoelectronic and Photonic Applications

The optoelectronic properties of TEPT and its derivatives are a focal point of extensive research. The combination of a triazine core as an electron acceptor with various donor moieties attached to the ethynylphenyl arms allows for the fine-tuning of their electronic and photophysical characteristics.

In the field of organic light-emitting diodes (OLEDs), triazine-based compounds are widely explored as host materials for the emissive layer, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. noctiluca.eu The high triplet energy of the triazine core is crucial for efficiently transferring energy to the dopant emitter, preventing energy back-transfer and ensuring high device efficiency. noctiluca.euuni-bayreuth.de The chemical and thermal stability of these materials, often indicated by high glass transition temperatures (Tg > 100°C), contributes to the operational lifetime of the OLED device. noctiluca.eu

For instance, 1,3,5-triazine (B166579) derivatives have been successfully employed as electron-transport-type host materials in highly efficient green phosphorescent OLEDs. researchgate.net In blue TADF OLEDs, the design of host materials with high triplet energy (up to 3.07 eV) and good thermal stability has led to devices with high external quantum efficiencies (EQE) of up to 13.6% and low efficiency roll-off. uni-bayreuth.de A deuterated triazine-based host material demonstrated a twofold enhancement in device stability in blue TADF-OLEDs, achieving a lifetime (LT₅₀) of 40 hours at an initial luminance of 1000 cd m⁻². nih.gov

While less common, TEPT derivatives could also function as active, light-emitting layers, although the research in this area is less extensive than their use as host materials. The tunability of their emission color through chemical modification makes them potential candidates for various display and lighting applications.

Table 2: Performance of OLEDs Utilizing Triazine-Based Host Materials

| Host Material Type | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

|---|---|---|---|---|

| Donor-substituted 1,3,5-triazines | Blue Phosphorescent (FIrpic) | up to 21 (cd/A) | Blue | uni-bayreuth.de |

| Pyrimidine-based triazine | Blue TADF | 13.6 | Blue | uni-bayreuth.de |

| Tetraphenylsilane-triazine (DTBT) HBL | Green Phosphorescent (Ir(ppy)₃) | 19.8 | Green | researchgate.net |

| Deuterated PYD2Cz | Blue TADF | 11.2 | Blue | nih.gov |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn Materials exhibiting AIE, known as AIEgens, have significant potential in various fields, including bio-imaging and optoelectronics. mdpi.comnih.gov

Table 3: Quantum Yields of Selected AIE-active Materials

| AIEgen | State | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| PN-BTZ-Cz | Film | 42.4% | nih.gov |

| DP-BTZ-Cz | Film | 38.3% | nih.gov |

| TPE-BBT Nanoparticles | Water | 31.5% (relative) | chemrxiv.org |

| TPEO-BBT Nanoparticles | Water | 23.9% (relative) | chemrxiv.org |

| TPE-BBT Crystals | Solid | 10.4% (absolute) | chemrxiv.org |

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. rochester.edu Materials with large TPA cross-sections are of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. ucf.edu

Extended 2,4,6-triphenyl-s-triazines, which are structurally analogous to TEPT, have been shown to be excellent two-photon absorbers, especially when functionalized with electron-releasing substituents. researchgate.netmdpi.com The octupolar symmetry of these molecules, with a central electron-accepting triazine core and peripheral donor groups, facilitates a significant intramolecular charge transfer upon excitation, which is a key factor for enhancing the TPA cross-section. semanticscholar.org

Studies on derivatives of the formula 2,4,6-[(1,4-C₆H₄)C≡C(4-C₆H₄X)]₃-1,3,5-(C₃H₃N₃) have provided quantitative data on their TPA performance. For example, the derivative with X = NPh₂ exhibits a TPA cross-section (σ₂) of 1410 Göppert-Mayer (GM) units at 820 nm. mdpi.com The TPA mechanism in these molecules is linked to the symmetry of the charge distribution and the strength of the donor-acceptor interactions across the π-conjugated system.

Table 4: Two-Photon Absorption Properties of Extended 2,4,6-Triphenyl-1,3,5-Triazine Derivatives

| Compound (Substituent X) | Wavelength (λ_max, nm) | TPA Cross-Section (σ₂, GM) | Fluorescence Quantum Yield (Φ_F) | Two-Photon Brightness (σ₂Φ_F, GM) | Reference |

|---|---|---|---|---|---|

| OMe | 760 | 480 | 0.28 | 135 | mdpi.com |

| NMe₂ | 790 | 1150 | 0.28 | 320 | mdpi.com |

| NPh₂ | 820 | 1410 | 0.47 | 665 | mdpi.com |

| 7-H (Fluorenyl) | 730 | 500 | 0.80 | 400 | mdpi.com |

| 7-NPh₂ (Fluorenyl) | 830 | 1150 | 0.65 | 750 | mdpi.com |

The photoluminescent properties of TEPT and its derivatives can be effectively harnessed by dispersing them in polymer matrices. This approach prevents aggregation-caused quenching (a common issue with many fluorophores) and allows for the fabrication of solid-state luminescent materials with good processability. The choice of the polymer matrix can influence the photophysical properties of the dispersed dye.

Research on 2,4,6-tris[4-(phenylethynyl)phenyl]-1,3,5-triazines dispersed in polymer films has demonstrated their potential for creating highly fluorescent materials. The emission characteristics, such as quantum yield and fluorescence lifetime, are dependent on the interaction between the triazine derivative and the surrounding polymer chains. In some cases, the rigid polymer environment can restrict intramolecular rotations of the fluorophore, leading to enhanced emission, similar to the AIE mechanism.

Studies on other fluorescent dyes dispersed in polymer matrices have shown that the polymer environment can affect the radiative and non-radiative decay rates of the dye. For example, the fluorescence quantum yield of a polymer in a thin film (32%) was found to be lower than in solution (65%) due to aggregation, which increases non-radiative decay. ipme.ru The lifetime of the fluorescence can also be affected by the polymer matrix. unipi.it

Table 5: Photoluminescence Properties of a Blue Emitting Polymer in Solution and Film

| System | Fluorescence Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Fluorescence Lifetime (ps) | Reference |

|---|---|---|---|---|

| Polymer in Toluene Solution | 416 | 65 ± 5 | 425 | ipme.ru |

| Polymer as Thin Film | 425 | 32 ± 3 | 220 | ipme.ru |

Environmental Remediation through Adsorption

The porous materials derived from TEPT, such as covalent organic frameworks (COFs) and microporous organic polymers, are highly effective for environmental remediation applications due to their large surface areas, tunable pore sizes, and chemical stability. bohrium.comroutledge.com The nitrogen-rich triazine core of TEPT can also provide specific interaction sites for the adsorption of various pollutants.

A microporous organic polymer, CMOP-1, synthesized from a TEPT unit and aromatic azide linkers, exhibited a Brunauer–Emmett–Teller (BET) surface area of 431 m²·g⁻¹. ossila.com This material demonstrated significant uptake of CO₂ (1.85 mmol·g⁻¹ at 273 K/1.0 bar), H₂ (up to 2.94 mmol·g⁻¹ at 77 K/1.0 bar), and a remarkable iodine vapor adsorption of 160 wt.%. ossila.com

Triazine-based COFs have also been investigated for the removal of organic dyes from wastewater. A π-electron-extended triazine-based COF showed a maximum adsorption capacity (Qm) of 480 mg g⁻¹ for Rhodamine B, which is among the highest values reported for porous polymers. mdpi.com In addition to adsorption, this material also exhibited excellent photocatalytic degradation of the dye. mdpi.com The designability of COFs allows for the incorporation of specific functional groups to target and remove a wide range of environmental pollutants, including heavy metals and volatile organic compounds. bohrium.com

Table 6: Adsorption Performance of TEPT-Derived and Related Porous Materials

| Material | Target Pollutant/Gas | Surface Area (m²/g) | Adsorption Capacity | Reference |

|---|---|---|---|---|

| CMOP-1 | CO₂ | 431 | 1.85 mmol g⁻¹ (at 273 K, 1.0 bar) | ossila.com |

| CMOP-1 | H₂ | 431 | 2.94 mmol g⁻¹ (at 77 K, 1.0 bar) | ossila.com |

| CMOP-1 | I₂ Vapor | 431 | 160 wt.% | ossila.com |

| TFP-TPTPh COF | Rhodamine B | 724 | 480 mg g⁻¹ | mdpi.com |

Sensing Platforms Development

The unique electronic and photophysical properties of materials derived from 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine make them promising candidates for the development of advanced sensing platforms. The extended π-conjugation and the presence of the triazine core can lead to materials with interesting fluorescence and electrochemical behaviors, which are fundamental to many sensing mechanisms.

Polymers incorporating TEPT have been investigated for their potential in fluorescent sensing. For instance, tetraphenylethylene-interweaving conjugated macrocycle polymer materials, which can be synthesized using monomers like TEPT, have been explored as two-photon fluorescence sensors for the detection of metal ions and organic molecules. The principle behind such sensors often relies on the modulation of the material's fluorescence upon interaction with the target analyte.

Furthermore, the photoluminescent properties of 1,3,5-triazine derivatives with diphenylacetylene side chains, structurally related to TEPT, have been studied in polymer films. These studies investigate properties like quantum yields and Stokes shifts, which are crucial performance metrics for the development of fluorescent sensors. The formation of excimers in the solid state, leading to larger Stokes shifts, is a particularly relevant finding for the design of solid-state sensing devices.

In addition to fluorescence-based sensing, materials derived from TEPT are also being explored for their applications in electrochemiluminescence (ECL) sensors. The electrochemical and luminescent properties of these conjugated microporous polymers can be harnessed to create sensitive and selective detection platforms for various analytes.

Concluding Remarks and Prospective Research Directions for Tept Based Materials

Future Advances in Rational Design and Synthetic Control

The future development of TEPT-based materials will heavily rely on rational design, a strategy that uses computational modeling and theoretical predictions to design materials with specific, predetermined properties. By employing tools like density functional theory (DFT), researchers can simulate the electronic and structural characteristics of hypothetical TEPT-based structures before their synthesis. acs.orgmdpi.com This predictive power allows for the targeted design of materials optimized for specific applications, saving significant time and resources in the laboratory. For instance, simulations can help in designing inhibitors for enzymes by understanding the binding interactions at a molecular level. nih.gov

Advances in synthetic control are equally crucial. While methods like Suzuki–Miyaura polycondensation and click polymerization are already used to create TEPT-based polymers, future research will focus on refining these techniques for greater precision. ossila.comacs.org The goal is to achieve meticulous control over the material's architecture, including its porosity, layer orientation, and the incorporation of specific functional groups. Recent studies on COF formation have revealed that solvents can act as kinetic modulators, influencing the reaction environment through the formation of micro-emulsions. nih.gov Understanding and harnessing these subtle aspects of the synthesis process will enable the creation of highly uniform and defect-free TEPT-based frameworks with tailored properties.

| Synthetic Method | Description | Key Advantage | Relevant Application |

| Sonogashira–Hagihara Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. ossila.com | Forms strong carbon-carbon bonds, ideal for extending conjugated systems. | Creation of Covalent Organic Frameworks (COFs). ossila.com |

| Click Polymerization | A class of reactions that are rapid, efficient, and specific, such as the azide-alkyne cycloaddition. ossila.com | High yield and tolerance of a wide variety of functional groups. | Synthesis of microporous organic polymers. ossila.com |

| Suzuki–Miyaura Polycondensation | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. acs.orgnih.gov | Robust and versatile for creating diverse polymer structures. | Synthesis of structurally diverse Covalent Triazine-based Frameworks (CTFs). acs.org |

| Mechanochemical Synthesis | Uses mechanical force (e.g., grinding or ball-milling) to initiate chemical reactions, often with little to no solvent. nih.gov | Energy-efficient, low-cost, and environmentally friendly. nih.gov | Scalable production of COF-nanocellulose composites. nih.gov |

Synergistic Integration in Hybrid Functional Materials and Composites

A significant future direction for TEPT-based materials lies in their integration into hybrid and composite systems. By combining TEPT-derived structures, such as COFs or polymers, with other materials like nanoparticles, biopolymers, or conductive polymers, it is possible to create multifunctional materials with enhanced performance. For example, incorporating TEPT-based frameworks into thermoplastic polymers could lead to advanced composites with superior mechanical strength, thermal stability, and light weight, making them suitable for aerospace and automotive applications. mdpi.comnih.govmdpi.comyoutube.com

The inherent porosity of TEPT-based frameworks can be exploited to host other functional components. Research has shown that integrating biopolymers like cellulose or chitosan can introduce new functionalities and improve properties such as ion transport, which is crucial for energy storage devices. mdpi.com Similarly, creating composites with carbon nanotubes or graphene can enhance the electrical conductivity of the material, making it suitable for electronic applications. youtube.com The development of such hybrid materials often involves advanced manufacturing techniques to ensure a seamless interface and optimal performance of the combined components. mdpi.comyoutube.com

Exploration of Novel Catalytic and Energy-Related Applications

The unique electronic properties and high surface area of TEPT-based materials make them promising candidates for new catalytic and energy applications. The nitrogen-rich triazine core imparts specific electronic characteristics that can be harnessed for catalysis. ossila.com For instance, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been successfully used as innovative photocatalysts for the selective oxidation of benzylamines under mild conditions. nih.govacs.org Future research will likely explore the use of TEPT-based frameworks in a wider range of photocatalytic reactions, such as hydrogen evolution from water, which has been demonstrated with other covalent triazine frameworks. acs.org

In the realm of energy storage, porous organic polymers derived from TEPT are being investigated as electrode materials for supercapacitors and batteries. nih.gov Their high surface area and tunable porosity allow for efficient ion transport and storage. nih.govresearchgate.net A microporous organic polymer created from a TEPT unit demonstrated significant uptake of hydrogen, highlighting its potential for hydrogen storage applications. ossila.com Furthermore, the structural stability and low density of COFs make them attractive for developing next-generation energy storage devices. nih.govresearchgate.net Research into combining TEPT frameworks with conductive polymers or using them as solid-state electrolytes could lead to safer and more efficient batteries. highperformancepolymer.co.ukmdpi.com

| Potential Application | Relevant TEPT-Based Material Property | Research Finding/Example |

| Gas Storage/Sorption | High surface area, tunable porosity, nitrogen-rich structure. ossila.comnih.gov | A TEPT-based microporous polymer (CMOP-1) showed superior CO₂ and H₂ uptake. ossila.com |

| Photocatalysis | Electron-deficient triazine core, extended π-conjugation. ossila.comacs.org | Triazine-based dendrimers act as efficient photocatalysts for amine oxidation. nih.govacs.org |

| Energy Storage | Porous network, redox-active sites, structural stability. nih.govresearchgate.net | Porous organic polymers are emerging as promising electrode materials for supercapacitors and ion batteries. nih.gov |

| Sensors | Tunable functional groups, specific binding affinity. researchgate.net | Triazine-based molecules have been developed as chemosensors for metal ion detection. researchgate.net |

Development of Advanced Characterization under Operando Conditions

To fully understand and optimize the performance of TEPT-based materials, it is essential to study them under real-world operating conditions. This is the domain of operando characterization, which involves analyzing a material while it is actively functioning in a device. rsc.org Operando techniques provide invaluable insights into the dynamic structural, chemical, and electronic changes that occur during processes like catalysis or battery cycling. nih.govacs.org

For TEPT-based materials, a suite of operando spectroscopic and microscopic techniques can be applied. For example, operando UV-vis-NIR spectroscopy can track changes in the electronic states of a material during an electrochemical reaction. acs.orgresearchgate.net Operando Raman and Infrared spectroscopy can provide information about vibrational modes, revealing how molecules interact and transform at interfaces. rsc.orgacs.org Advanced techniques like operando X-ray absorption spectroscopy can probe the local atomic and electronic structure of a catalyst as it facilitates a reaction. rsc.org The recent use of interferometric scattering microscopy (iSCAT) to image the early stages of COF formation in operando is a prime example of how these advanced methods can lead to breakthroughs in rational materials synthesis. nih.gov Future progress in developing and applying these operando techniques will be critical for bridging the gap between fundamental understanding and practical application of TEPT-based materials. acs.org

常见问题

Q. What are the common synthetic routes for 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine?

The synthesis typically involves a multi-step approach. A key method utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" starting from a protected precursor, 2,4,6-tris[(trimethylsilyl)ethynyl]-1,3,5-triazine. Deprotection of the trimethylsilyl groups in situ allows reaction with aromatic azides (e.g., 1-azido-4-butoxybenzene) in the presence of Cu(I) catalysts at room temperature, yielding the target compound with moderate efficiency (~33% yield). This method avoids handling unstable free ethynyl intermediates directly . Alternative routes may involve Sonogashira coupling or palladium-catalyzed cross-coupling to attach ethynylphenyl groups to the triazine core.

Q. How is the compound characterized using spectroscopic and analytical methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation. For example, ¹H-NMR peaks in CDCl₃ for related triazine derivatives appear at δ = 6.40–7.79 ppm for aromatic protons, while ³¹P-NMR helps identify phosphonium intermediates (δ = 22.45 ppm) . Infrared (IR) spectroscopy detects functional groups, such as ethynyl C≡C stretches (~2100 cm⁻¹) and triazine ring vibrations. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. X-ray crystallography may resolve supramolecular packing in solid-state applications .

Q. What are the primary applications of this compound in organic synthesis and materials science?

The ethynylphenyl groups enable π-conjugation and cross-linking, making the compound valuable in:

- Covalent Organic Frameworks (COFs): As a building block for nitrogen-rich frameworks due to its rigid, planar structure .

- Metal-Organic Frameworks (MOFs): Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) to form coordination polymers .

- Click Chemistry: Ethynyl groups participate in CuAAC reactions to generate functionalized triazine derivatives for sensors or catalysts .

Advanced Research Questions

Q. How does the compound contribute to supramolecular liquid crystal formation?

Star-shaped derivatives of this compound exhibit C₃ symmetry, enabling self-assembly into columnar liquid crystalline phases. Hydrogen bonding between triazine cores and carboxylic acid-terminated dendrons stabilizes these structures. For example, propeller-shaped derivatives with carbazole-ethynylphenyl arms form thermally stable mesophases with potential in optoelectronic devices .

Q. What challenges exist in achieving high purity during synthesis, and how are they addressed?

Key challenges include:

- Byproduct Formation: Side reactions during click chemistry or coupling steps generate impurities. Recrystallization from organic solvents (e.g., ethyl acetate/isopropyl alcohol mixtures) improves purity .

- Moisture Sensitivity: Ethynyl groups are prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC separates regioisomers. Purity is confirmed via HPLC (>98%) and melting point analysis .

Q. How is the compound utilized in fluorescent conjugated polymer sensors?

The triazine core enhances electron-deficient character, enabling its integration into conjugated polymers for chemical sensing. For example, coupling with carbazole or pyrene units creates donor-acceptor systems with solvatochromic effects. These polymers exhibit fluorescence quenching upon binding to metal ions (e.g., Fe³⁺) or nitroaromatics, useful in environmental monitoring. Optimization of solvent polarity (via Kamlet-Taft parameters) and excitation wavelengths maximizes sensitivity .

Q. How do researchers resolve contradictions in reported stability data for triazine derivatives?

Stability discrepancies often arise from substituent effects. For example, chloroamino derivatives (e.g., 2,4,6-Tris(chloroamino)-1,3,5-triazine) are highly reactive and prone to exothermic decomposition with acetone or amines . In contrast, ethynylphenyl-substituted triazines exhibit enhanced thermal stability (up to 250°C) due to aromatic rigidity. Accelerated aging studies under controlled humidity/temperature and DFT calculations (e.g., bond dissociation energies) clarify degradation pathways .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。